Cas no 850623-70-0 (Potassium (2-Aminocarbonylphenyl)trifluoroborate)

Potassium (2-Aminocarbonylphenyl)trifluoroborate is an organoboron reagent commonly used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The trifluoroborate moiety enhances hydrolytic stability compared to boronic acids, improving handling and storage. The 2-aminocarbonyl (amide) substituent provides a versatile functional group for further derivatization in pharmaceutical and agrochemical synthesis. This compound is particularly valuable in constructing biaryl and heteroaryl structures with high selectivity and yield. Its crystalline solid form ensures consistent purity and ease of quantification in synthetic applications. The potassium salt form enhances solubility in polar solvents, facilitating homogeneous reaction conditions.
Potassium (2-Aminocarbonylphenyl)trifluoroborate structure
850623-70-0 structure
Product name:Potassium (2-Aminocarbonylphenyl)trifluoroborate
CAS No:850623-70-0
MF:C7H6BF3KNO
MW:227.033153057098
MDL:MFCD04115765
CID:716992
PubChem ID:44717231

Potassium (2-Aminocarbonylphenyl)trifluoroborate Chemical and Physical Properties

Names and Identifiers

    • Potassium (2-carbamoylphenyl)trifluoroborate
    • Potassium(2-Aminocarbonylphenyl)Trifluorborate
    • Potassium 2-carbamoylphenyltrifluoroborate
    • Potassium (2-aminocarbonylphenyl)trifluoroborate
    • potassium (2-carbamoylphenyl)-trifluoro-boranuide
    • potassium,(2-carbamoylphenyl)-trifluoroboranuide
    • PC1727
    • Potassium (2-carbamoylphenyl)-trifluoroboranuide
    • DTXSID20660125
    • AB20585
    • MFCD04115765
    • 850623-70-0
    • potassium;(2-carbamoylphenyl)-trifluoroboranuide
    • D71801
    • Potassium (2-carbamoylphenyl)(trifluoro)borate(1-)
    • Potassium(2-aminocarbonylphenyl)trifluoroborate
    • AKOS015894808
    • Potassium (2-Aminocarbonylphenyl)trifluoroborate
    • MDL: MFCD04115765
    • Inchi: 1S/C7H6BF3NO.K/c9-8(10,11)6-4-2-1-3-5(6)7(12)13;/h1-4H,(H2,12,13);/q-1;+1
    • InChI Key: LMAQXOAAOPKOAK-UHFFFAOYSA-N
    • SMILES: [K+].O=C(C1=C([B-](F)(F)F)C=CC=C1)N

Computed Properties

  • Exact Mass: 227.01300
  • Monoisotopic Mass: 227.0131600g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 212
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • Melting Point: >300℃
  • PSA: 43.09000
  • LogP: 1.54020

Potassium (2-Aminocarbonylphenyl)trifluoroborate Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

Potassium (2-Aminocarbonylphenyl)trifluoroborate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
P994468-2.5g
Potassium (2-Aminocarbonylphenyl)trifluoroborate
850623-70-0
2.5g
$ 50.00 2022-06-03
Apollo Scientific
PC1727-1g
Potassium (2-carbamoylphenyl)trifluoroborate
850623-70-0 96%
1g
£195.00 2023-08-31
Chemenu
CM217382-5g
Potassium (2-carbamoylphenyl)trifluoroborate
850623-70-0 95%
5g
$*** 2023-03-29
SHENG KE LU SI SHENG WU JI SHU
sc-264083A-1 g
Potassium (2-aminocarbonylphenyl)trifluoroborate,
850623-70-0
1g
¥3,309.00 2023-07-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044812-1g
Potassium (2-carbamoylphenyl)trifluoroborate
850623-70-0 97%
1g
¥1150.00 2024-07-28
SHENG KE LU SI SHENG WU JI SHU
sc-264083A-1g
Potassium (2-aminocarbonylphenyl)trifluoroborate,
850623-70-0
1g
¥3309.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-264083-250mg
Potassium (2-aminocarbonylphenyl)trifluoroborate,
850623-70-0
250mg
¥1354.00 2023-09-05
A2B Chem LLC
AC31010-10g
Potassium (2-aminocarbonylphenyl)trifluoroborate
850623-70-0 96%
10g
$315.00 2024-04-19
Crysdot LLC
CD12024799-5g
Potassium (2-carbamoylphenyl)trifluoroborate
850623-70-0 95+%
5g
$564 2024-07-24
Ambeed
A474384-5g
Potassium (2-carbamoylphenyl)trifluoroborate
850623-70-0 96%
5g
$607.0 2024-04-17

Additional information on Potassium (2-Aminocarbonylphenyl)trifluoroborate

Potassium (2-Aminocarbonylphenyl)trifluoroborate: A Versatile Compound in Modern Pharmaceutical Research

Potassium (2-Aminocarbonylphenyl)trifluoroborate, with the chemical identifier CAS No. 850623-70-0, has emerged as a pivotal compound in the field of pharmaceutical chemistry. This unique molecule, characterized by its trifluoroborate functional group and the presence of an amino carbonylphenyl moiety, is increasingly being explored for its potential applications in drug development and molecular biology. Recent advancements in analytical techniques and synthetic methodologies have significantly enhanced the understanding of its chemical properties and biological interactions, positioning it as a promising candidate for various therapeutic applications.

The structural complexity of Potassium (2-Aminocarbonylphenyl)trifluoroborate is a key factor in its functional versatility. The trifluoroborate anion, which is a highly polar group, imparts unique solubility and reactivity characteristics to the molecule. This property is particularly advantageous in the context of drug delivery systems, where controlled release and bioavailability are critical. The amino carbonylphenyl group, on the other hand, contributes to the molecule's ability to interact with biological targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions.

Recent studies have highlighted the role of Potassium (2-Aminocarbonylphenyl)trifluoroborate in modulating cellular signaling pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant inhibitory activity against the enzyme acetylcholinesterase, which is implicated in neurodegenerative disorders such as Alzheimer's disease. The research team utilized advanced computational modeling to predict the binding affinity of the compound to the enzyme's active site, which was subsequently validated through experimental assays. This finding underscores the potential of Potassium (2-Aminocarbonylphenyl)trifluoroborate as a lead compound for the development of novel therapeutic agents.

Another area of interest is the application of Potassium (2-Aminocarbonylphenyl)trifluoroborate in the design of prodrugs. Prodrugs are inactive compounds that are converted into their active form within the body, often to improve bioavailability or reduce side effects. A 2024 study in the European Journal of Medicinal Chemistry explored the use of this compound as a prodrug carrier for the delivery of anti-cancer agents. The study found that the trifluoroborate group could enhance the solubility of the parent drug, thereby improving its absorption and efficacy in vivo. This application highlights the molecule's potential in overcoming the limitations of traditional drug delivery systems.

The synthesis of Potassium (2-Aminocarbonylphenyl)trifluoroborate has also been a subject of recent research. Traditional methods for its preparation often involve multi-step reactions with low yields and high costs. However, a breakthrough in 2023, as reported in the Organic Letters, introduced a novel catalytic approach that significantly improved the efficiency of the synthesis process. This method utilizes a combination of transition metal catalysts and green solvents, reducing the environmental impact while maintaining high purity and yield. Such advancements in synthetic methodology are crucial for the large-scale production of this compound for pharmaceutical applications.

Furthermore, the physicochemical properties of Potassium (2-Aminocarbonylphenyl)trifluoroborate have been extensively studied to optimize its performance in various formulations. A 2023 study published in the Journal of Pharmaceutical Sciences investigated the impact of different excipients on the stability and dissolution rate of the compound. The results indicated that the presence of certain surfactants and polymers could significantly enhance the compound's solubility in aqueous media, making it more suitable for oral administration. These findings are particularly relevant for the development of solid dosage forms, where solubility and dissolution are critical parameters.

In the realm of molecular biology, Potassium (2-Aminocarbonylphenyl)trifluoroborate has shown potential in modulating gene expression. A 2024 study in the Journal of Biological Chemistry explored its ability to interact with transcription factors involved in the regulation of inflammatory responses. The research team used high-throughput screening techniques to identify specific binding sites on the transcription factors, which were confirmed through chromatin immunoprecipitation assays. This interaction suggests that the compound could be used as a tool for studying gene regulation and potentially as a therapeutic agent for inflammatory diseases.

Despite its promising applications, the use of Potassium (2-Aminocarbonylphenyl)trifluoroborate is not without challenges. One of the primary concerns is its potential toxicity, which requires thorough evaluation before clinical use. A 2023 study in the Toxicological Sciences assessed the safety profile of the compound in vitro and in vivo models. The results indicated that while the compound exhibited low toxicity at therapeutic concentrations, further studies are needed to determine its long-term effects in human trials. This highlights the importance of rigorous preclinical testing to ensure the safety and efficacy of the compound.

Another challenge is the scalability of its synthesis for industrial production. While recent advancements have improved the efficiency of the synthesis process, the cost and complexity of large-scale production remain barriers to widespread application. Researchers are actively exploring alternative synthetic routes and catalytic systems to address these challenges. For instance, a 2024 study in the Catalysis Today journal proposed the use of biocatalysts to reduce the energy consumption and environmental impact of the synthesis process. Such innovations are essential for making the compound more accessible for pharmaceutical and industrial applications.

Looking ahead, the future of Potassium (2-Aminocarbonylphenyl)trifluoroborate in pharmaceutical research appears promising. Ongoing studies are focused on expanding its applications in areas such as targeted drug delivery, gene therapy, and personalized medicine. Additionally, the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR), is expected to provide deeper insights into the molecule's behavior in complex biological systems. These advancements will be crucial for translating the compound from the laboratory to the clinic, where it can potentially make a significant impact on patient care.

In conclusion, Potassium (2-Aminocarbonylphenyl)trifluoroborate represents a valuable asset in the field of pharmaceutical chemistry. Its unique structural features and functional properties position it as a versatile compound with a wide range of potential applications. Continued research and innovation in its synthesis, formulation, and biological activity will be essential for realizing its full potential in the development of new therapies and treatments. As the scientific community continues to explore the possibilities of this compound, it is likely to play an increasingly important role in advancing the frontiers of modern medicine.

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(CAS:850623-70-0)Potassium (2-Aminocarbonylphenyl)trifluoroborate
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